4-(Methylsulfanylmethyl)oxane-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

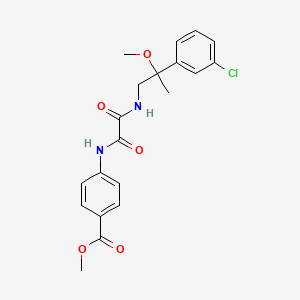

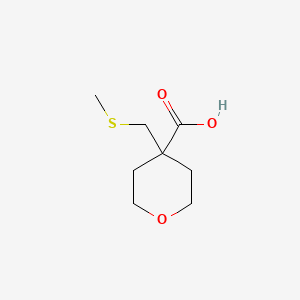

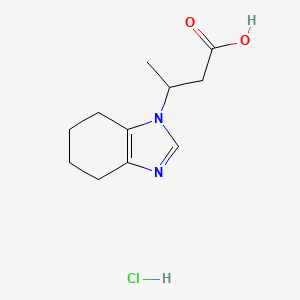

4-(Methylsulfanylmethyl)oxane-4-carboxylic acid is an organic compound with a chemical formula C8H14O3S. It is a derivative of carboxylic acid, which is a class of organic compounds where a carbon atom is bonded to an oxygen atom by a double bond and to a hydroxyl group by a single bond .

Molecular Structure Analysis

The molecular weight of this compound is 190.26 . The InChI code is 1S/C8H14O3S/c1-12-6-8(7(9)10)2-4-11-5-3-8/h2-6H2,1H3,(H,9,10) .Chemical Reactions Analysis

Carboxylic acids, such as this compound, can undergo a variety of chemical reactions. They can react with Thionyl Chloride (SOCl2) to form acid chlorides . They can also react with alcohols to form esters . The direct reaction of a carboxylic acid with an amine would be expected to be difficult because the basic amine would deprotonate the carboxylic acid to form a highly unreactive carboxylate .Scientific Research Applications

Synthesis of Novel Compounds

- A study by Clerici, Gelmi, and Pocar (1999) discusses the synthesis of 4-sulfanylmethylene-5(4H)-oxazolones, which are used as starting materials for the preparation of unknown 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives. This represents an application in creating new molecular structures potentially useful in various fields of chemistry and pharmacology (Clerici, Gelmi, & Pocar, 1999).

Development of Metal-Organic Systems

- Research by Dai et al. (2009) on the construction of copper metal–organic systems mentions the use of similar compounds. These systems have applications in material science, particularly in developing new types of catalysts and sensors (Dai et al., 2009).

Electrocatalytic Applications

- Kashiwagi et al. (1991) describe the use of similar compounds in the electrocatalytic oxidation of thiols. This indicates potential applications in electrochemistry, especially for sensors and catalysis processes (Kashiwagi et al., 1991).

Catalysis in Organic Reactions

- A study by Molnár et al. (2003) involving the alkylation of benzene with cyclic ethers in superacidic media explores the use of related compounds as catalysts in organic synthesis. This application is significant in the chemical industry for the production of various organic compounds (Molnár et al., 2003).

Hydrogen Bond Study in Organic Salts

- Jin et al. (2014) investigate the hydrogen-bonding in organic acid-base adducts involving similar chemical structures. Such studies are crucial in understanding molecular interactions and designing novel materials (Jin et al., 2014).

Development of Fuel Cell Materials

- Research by Matsumoto, Higashihara, and Ueda (2009) on sulfonated poly(ether sulfone)s for fuel cell applications highlights the potential of related compounds in the development of advanced materials for energy technology (Matsumoto, Higashihara, & Ueda, 2009).

Safety and Hazards

The safety information for 4-(Methylsulfanylmethyl)oxane-4-carboxylic acid indicates that it may be harmful if swallowed, may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-(methylsulfanylmethyl)oxane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3S/c1-12-6-8(7(9)10)2-4-11-5-3-8/h2-6H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDQJFNODGGBLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1(CCOCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione](/img/no-structure.png)

![[4-(Trifluoromethyl)thiophen-3-yl]methanol](/img/structure/B2904213.png)

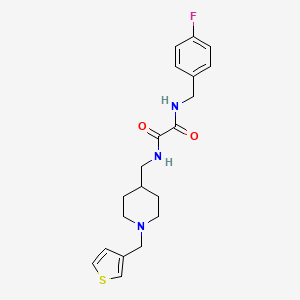

![1-(4-Fluorophenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine](/img/structure/B2904215.png)

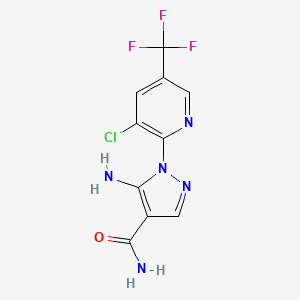

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methylphenyl)urea](/img/structure/B2904226.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-4-cyclohexylsulfanyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2904228.png)

![1-[1-(Hydroxymethyl)cyclopropyl]pyrrole-2,5-dione](/img/structure/B2904230.png)